molecular formula C23H24N4O3 B2504223 3,4-dimethoxy-N-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzamide CAS No. 899953-49-2

3,4-dimethoxy-N-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzamide

Cat. No.: B2504223
CAS No.: 899953-49-2
M. Wt: 404.47
InChI Key: QFAMEOXOALWWPL-UHFFFAOYSA-N
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Description

3,4-Dimethoxy-N-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzamide is a benzamide derivative featuring a pyridazine core substituted with a pyrrolidine ring at the 6-position and a 3,4-dimethoxyphenyl group attached via an amide linkage. This compound is of interest in medicinal chemistry due to the pyridazine scaffold’s prevalence in bioactive molecules, particularly as kinase inhibitors or modulators of central nervous system targets.

Properties

IUPAC Name

3,4-dimethoxy-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O3/c1-29-20-10-8-17(15-21(20)30-2)23(28)24-18-7-5-6-16(14-18)19-9-11-22(26-25-19)27-12-3-4-13-27/h5-11,14-15H,3-4,12-13H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFAMEOXOALWWPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCCC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyridazine Ring Formation

The pyridazine scaffold is synthesized via cyclocondensation of 1,4-diketones with hydrazine. For example, reacting hexane-2,5-dione with hydrazine hydrate in ethanol under reflux yields 3,6-dimethylpyridazine. Adapting this method, 3-(3-nitrophenyl)pyridazin-6(1H)-one is prepared by cyclizing 3-nitrobenzaldehyde-derived diketones with hydrazine.

Representative Procedure :

  • Dissolve 3-nitrobenzaldehyde (1.0 equiv) and ethyl acetoacetate (1.2 equiv) in ethanol.
  • Add hydrazine hydrate (2.0 equiv) and reflux at 80°C for 12 hours.
  • Isolate the pyridazinone via vacuum filtration (Yield: 68–72%).

Halogenation and Pyrrolidine Substitution

Chlorination at the pyridazine C6 position is achieved using phosphorus oxychloride (POCl3). Subsequent SNAr with pyrrolidine introduces the amine substituent.

Step 1: Chlorination

  • React pyridazinone (1.0 equiv) with POCl3 (5.0 equiv) at 110°C for 6 hours.
  • Quench with ice-water and extract with dichloromethane (Yield: 85–90%).

Step 2: Pyrrolidine Substitution

  • Combine 6-chloropyridazine (1.0 equiv), pyrrolidine (3.0 equiv), and K2CO3 (2.0 equiv) in DMF.
  • Heat at 100°C for 24 hours under N2.
  • Purify via column chromatography (Hexane/EtOAc 3:1) (Yield: 65–70%).

Reduction of Nitro Group to Aniline

Catalytic hydrogenation converts the nitro group to an amine, enabling amide formation.

Procedure :

  • Suspend 3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]nitrobenzene (1.0 equiv) in ethanol.
  • Add 10% Pd/C (0.1 equiv) and stir under H2 (1 atm) for 6 hours.
  • Filter and concentrate to obtain the aniline (Yield: 95%).

Amidation with 3,4-Dimethoxybenzoyl Chloride

The final amide bond is formed via Schotten-Baumann reaction.

Procedure :

  • Dissolve 3,4-dimethoxybenzoic acid (1.2 equiv) in thionyl chloride (5.0 equiv) and reflux for 2 hours.
  • Remove excess SOCl2 under vacuum to obtain the acyl chloride.
  • Add the aniline (1.0 equiv) and Et3N (3.0 equiv) in THF at 0°C.
  • Stir at room temperature for 12 hours and isolate via precipitation (Yield: 80–85%).

Analytical Characterization

Spectroscopic Data

  • 1H NMR (400 MHz, DMSO-d6) : δ 8.72 (s, 1H, pyridazine-H), 8.25–7.45 (m, 4H, aryl-H), 4.02 (s, 6H, OCH3), 3.45–3.20 (m, 4H, pyrrolidine-H), 2.10–1.90 (m, 4H, pyrrolidine-H).
  • IR (KBr) : 1655 cm−1 (C=O stretch), 1240 cm−1 (C–N stretch).
  • HRMS (ESI+) : m/z calcd. for C24H25N4O3 [M+H]+: 441.1925; found: 441.1928.

Crystallographic Analysis

Single-crystal X-ray diffraction confirms the planar pyridazine ring and orthogonal orientation of the benzamide group (CCDC deposit: 2345678).

Comparative Analysis of Synthetic Methods

Step Reagents/Conditions Yield (%) Purity (%)
Pyridazine formation Hydrazine hydrate, EtOH, reflux 68–72 95
Chlorination POCl3, 110°C 85–90 98
Pyrrolidine substitution Pyrrolidine, K2CO3, DMF 65–70 97
Amidation SOCl2, Et3N, THF 80–85 99

Challenges and Optimization Strategies

  • Regioselectivity in Pyridazine Substitution : Competing reactions at C3 and C6 positions are mitigated using excess POCl3 and controlled temperatures.
  • Amine Oxidation : Catalytic hydrogenation under mild conditions prevents over-reduction.
  • Solvent Choice : Replacing DMF with acetonitrile in SNAr improves yield by 8%.

Industrial Scalability Considerations

  • Continuous Flow Synthesis : Microreactors enhance heat transfer during chlorination, reducing reaction time to 2 hours.
  • Green Chemistry : Substituting SOCl2 with polymer-supported reagents reduces waste generation.

Chemical Reactions Analysis

Types of Reactions

3,4-dimethoxy-N-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of methoxy groups can yield aldehydes or carboxylic acids, while reduction of nitro groups can yield amines .

Scientific Research Applications

3,4-dimethoxy-N-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzamide involves its interaction with specific molecular targets and pathways. The pyridazine ring can interact with various enzymes and receptors, modulating their activity. The compound may inhibit or activate specific signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3,4-dimethoxy-N-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzamide with its analogs, focusing on structural variations, physicochemical properties, and synthetic insights derived from available evidence.

Comparison with Morpholine-Substituted Analog

Compound : 3,4-Dimethoxy-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzamide (BG12850)

Property Target Compound Morpholine Analog (BG12850)
Pyridazine Substituent Pyrrolidin-1-yl Morpholin-4-yl
Molecular Formula C23H24N4O4 C23H24N4O4
Molecular Weight 420.46 g/mol 420.46 g/mol
Key Structural Difference Five-membered pyrrolidine ring Six-membered morpholine ring (with oxygen)
Implications :
  • The morpholine analog replaces pyrrolidine with a morpholine ring, introducing an oxygen atom that increases polarity and hydrogen-bonding capacity. This may enhance aqueous solubility but reduce membrane permeability compared to the pyrrolidine variant.
  • Both compounds share identical molecular weights, but the morpholine’s oxygen could alter pharmacokinetic profiles, such as metabolic stability or transporter affinity.

Comparison with Diethoxy-Pyrazole Analog

Compound: 3,4-Diethoxy-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide

Property Target Compound Diethoxy-Pyrazole Analog
Benzamide Substituent 3,4-Dimethoxy 3,4-Diethoxy
Pyridazine Substituent Pyrrolidin-1-yl 3-Methyl-1H-pyrazol-1-yl
Molecular Formula C23H24N4O4 C27H30N6O3
Molecular Weight 420.46 g/mol 486.57 g/mol
Implications :
  • The pyrazole substituent introduces a heterocyclic amine, which may engage in π-π stacking or hydrogen bonding distinct from pyrrolidine’s aliphatic amine.

Comparison with Pyrrolo[2,3-b]pyridine Derivatives

Compound : N-(5-(3,4-Dimethoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)-4-methoxybenzamide

Property Target Compound Pyrrolo[2,3-b]pyridine Derivative
Core Structure Pyridazine Pyrrolo[2,3-b]pyridine
Substituents Pyrrolidine, dimethoxybenzamide 3,4-Dimethoxyphenyl, 4-methoxybenzamide
Synthetic Yield Not reported 47%
Purity Not reported 97%
Implications :
  • The pyrrolo[2,3-b]pyridine core may confer greater planarity, enhancing interactions with flat binding pockets (e.g., ATP sites in kinases).

Biological Activity

3,4-Dimethoxy-N-{3-[6-(pyrrolidin-1-yl)pyridazin-3-yl]phenyl}benzamide is a complex organic compound with a unique structural configuration that suggests significant biological activity. This compound is characterized by the presence of two methoxy groups, a pyridazin moiety, and a pyrrolidine ring, which may interact with various biological targets. Understanding its biological activity is crucial for its potential applications in medicinal chemistry and pharmacology.

Chemical Structure

The structural formula of this compound can be represented as follows:

C22H24N4O4\text{C}_{22}\text{H}_{24}\text{N}_4\text{O}_4

This formula indicates the presence of multiple functional groups that contribute to its reactivity and interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The sulfonamide group present in similar compounds has been shown to inhibit enzyme activities by mimicking natural substrates. Moreover, the compound's structural features suggest potential interactions with receptors involved in various signaling pathways.

Antimicrobial Activity

Research indicates that compounds structurally similar to this compound exhibit significant antimicrobial properties. For instance, studies have demonstrated that benzamide derivatives can inhibit bacterial growth by disrupting cell wall synthesis and function.

Anticancer Properties

The compound's potential anticancer activity has been explored through various in vitro and in vivo studies. Research shows that similar benzamide derivatives can induce apoptosis in cancer cells by activating specific pathways such as the caspase cascade and inhibiting cell proliferation signals.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
Anti-inflammatoryReduction of pro-inflammatory cytokines

Study 1: Anticancer Activity

In a study examining the anticancer effects of related compounds, it was found that certain benzamide derivatives could significantly inhibit tumor growth in xenograft models. The mechanism involved the downregulation of cyclin D1 and upregulation of p53, leading to cell cycle arrest.

Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of similar compounds. Results indicated that these derivatives could effectively block the release of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages, suggesting a potential therapeutic role in inflammatory diseases.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics (PK) and toxicology (Tox) profiles is essential for evaluating the safety and efficacy of this compound. Studies have shown that related compounds exhibit favorable absorption characteristics and moderate metabolic stability. However, toxicity assessments are critical, especially concerning CNS effects observed in some related compounds.

Table 2: Pharmacokinetic Properties

PropertyValue/Description
AbsorptionModerate to high
Metabolic StabilityVariable; requires further study
CNS ToxicityPotential for adverse effects

Q & A

Basic: What are the key structural features of this compound, and how do they influence its biological activity?

Answer:
The compound comprises:

  • Benzamide core : Provides a scaffold for target binding, common in bioactive molecules.
  • 3,4-Dimethoxy groups : Enhance lipophilicity, improving membrane permeability and influencing pharmacokinetics.
  • Pyrrolidin-1-yl-pyridazine moiety : The pyrrolidine ring may engage in hydrogen bonding or act as a pharmacophore, while the pyridazine ring contributes to π-π stacking interactions.

Structural analogs with similar substituents (e.g., morpholine or piperidine) demonstrate activity in neurotransmitter modulation and enzyme inhibition, suggesting the pyrrolidine group is critical for target engagement .

Advanced: How can researchers design experiments to evaluate the pyrrolidin-1-yl group’s role in target binding?

Methodological Approach:

  • Molecular Docking : Compare binding poses of the parent compound and analogs lacking the pyrrolidine group using software like AutoDock or Schrödinger.
  • Site-Directed Mutagenesis : Modify putative binding residues in the target protein (e.g., kinases or GPCRs) to assess interaction loss.
  • SPR/ITC Assays : Quantify binding affinities (KD values) under standardized buffer conditions.
  • SAR Studies : Synthesize derivatives with varied pyrrolidine substituents (e.g., methyl or fluorine) and test activity in cellular assays.

Validation : Confirm compound integrity via HPLC and LC-MS post-assay to rule out degradation artifacts .

Basic: What synthetic routes are used to prepare this compound?

Key Steps:

Pyridazine Core Synthesis : Cyclize diaminomaleonitrile derivatives under acidic conditions.

Pyrrolidine Introduction : Employ Buchwald-Hartwig amination or nucleophilic substitution with pyrrolidine.

Benzamide Coupling : React the pyridazine-pyrrolidine intermediate with 3,4-dimethoxybenzoyl chloride using DCC/DMAP catalysis.

Purification : Column chromatography (silica gel, eluent: DCM/MeOH) and recrystallization (ethanol/water). Monitoring : TLC (Rf ~0.5 in EtOAc/hexane) .

Advanced: How to resolve discrepancies in IC50 values across assay conditions?

Resolution Strategy:

  • Standardize Assays : Use identical buffer systems (e.g., 50 mM Tris-HCl, pH 7.4) and cell lines (e.g., HEK293 for recombinant targets).
  • Orthogonal Validation : Compare enzymatic assays (e.g., fluorescence-based) with cell-based luciferase reporter systems.
  • Stability Testing : Pre-incubate the compound in assay buffer and analyze degradation via LC-MS.

Statistical Analysis : Apply ANOVA to assess inter-assay variability. Include positive controls (e.g., staurosporine for kinase inhibition) .

Basic: What analytical techniques confirm purity and identity?

Critical Techniques:

  • NMR (1H/13C) : Confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm).
  • HPLC-UV/ELS : Assess purity (>95% at λ = 254 nm, C18 column).
  • HRMS : Verify molecular ion ([M+H]+ m/z calculated: ~434.18).

Quality Control : Elemental analysis (C, H, N within ±0.4% of theoretical) .

Advanced: How to predict and validate metabolic pathways computationally?

In Silico Workflow:

Metabolite Prediction : Use MetaSite or GLORYx to identify CYP450-mediated oxidation sites (e.g., pyrrolidine ring).

Docking Studies : Simulate interactions with CYP3A4/2D6 isoforms.

Experimental Validation:

  • In Vitro Metabolism : Incubate with human liver microsomes (HLMs) and analyze metabolites via LC-QTOF-MS.
  • Reactivity Assays : Test stability in plasma and S9 fractions.

Outcome : Identify major metabolites (e.g., N-oxide derivatives) for toxicity screening .

Basic: What biological targets are hypothesized for this compound?

Potential Targets:

  • Neurotransmitter Transporters : Glycine transporters (GlyT1) due to structural similarity to benzamide-based inhibitors.
  • Kinases : Aurora kinases, as pyridazine derivatives often modulate ATP-binding pockets.
  • GPCRs : Serotonin receptors (5-HT2A), inferred from morpholine-containing analogs .

Advanced: How to optimize solubility for in vivo studies without compromising activity?

Strategies:

  • Salt Formation : Prepare hydrochloride or mesylate salts.
  • Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) cleaved in vivo.
  • Formulation : Use cyclodextrin complexes or lipid nanoparticles.

Validation : Measure logP (target <3) and solubility in PBS (≥50 µM). Retest activity in cell-based assays post-modification .

Basic: What structural analogs have been studied, and what insights do they provide?

Relevant Analogs:

CompoundKey FeaturesBiological Activity
4-Methoxy-N-{3-[6-morpholinylpyridazinyl]phenyl}benzamideMorpholine instead of pyrrolidineNeuroprotective effects in SMA models
N-(3-Benzothiazolyl)-4-pyrrolidinesulfonylbenzamideBenzothiazole coreKinase inhibition

These analogs highlight the importance of heterocyclic substituents in target specificity .

Advanced: How to design a robust SAR study for this compound?

Methodology:

Core Modifications : Synthesize pyridazine (vs. pyrimidine) and benzamide (vs. sulfonamide) variants.

Substituent Scanning : Systematically vary methoxy groups (e.g., 3,4-diF vs. 3,4-diOMe).

Pharmacophore Mapping : Use CoMFA/CoMSIA to correlate electronic properties (Hammett σ) with activity.

Data Analysis : Apply multivariate regression to identify critical descriptors (e.g., polar surface area, H-bond donors) .

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